![molecular formula C18H23N3O2 B2424534 N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide CAS No. 1645343-02-7](/img/structure/B2424534.png)
N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is a synthetic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyano group, the introduction of the methoxyphenyl group, and the cyclopropyl and pyrrolidinyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens or nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is utilized in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[Cyano-(2-methoxyphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide: This compound shares structural similarities but differs in the pyrrolidinyl group.
N-[Cyano-(2-methoxyphenyl)methyl]-N-phenylbenzamide: Another similar compound with a different substitution pattern.
Uniqueness
N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-23-16-7-3-2-6-14(16)15(12-19)20-18(22)17(13-8-9-13)21-10-4-5-11-21/h2-3,6-7,13,15,17H,4-5,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQILNFRBLHGBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C(C2CC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2424451.png)
![methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424455.png)
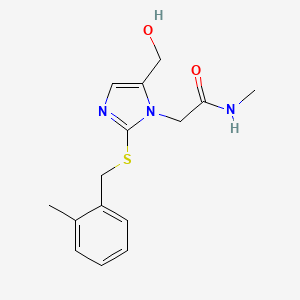
![4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2424457.png)
![6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424458.png)
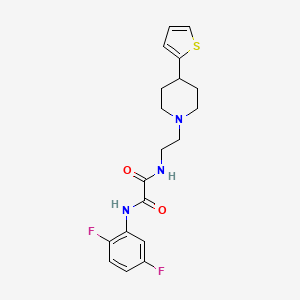
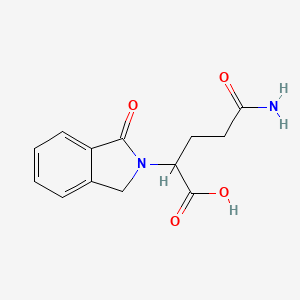
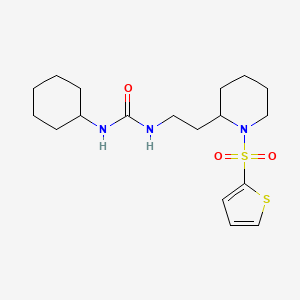
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)
![1-(2,5-dimethylfuran-3-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2424468.png)
![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)
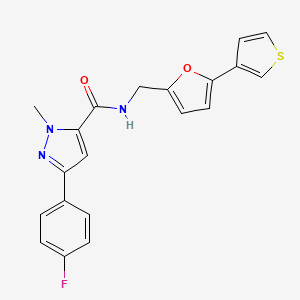
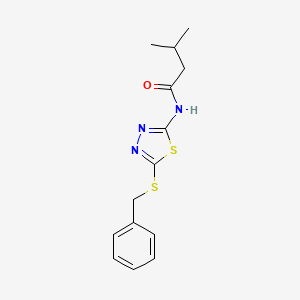
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)
